molecular formula C11H13N3O2S B14879131 N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B14879131
M. Wt: 251.31 g/mol
InChI Key: XVHRNONVBWJUML-UHFFFAOYSA-N
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Description

N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.

    Methoxylation and Carboxamidation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
  • N-ethoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
  • N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)oxazole-5-carboxamide

Uniqueness

N-methoxy-N,4-dimethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-methoxy-N,4-dimethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H13N3O2S/c1-8-9(10(15)13(2)16-3)17-11(12-8)14-6-4-5-7-14/h4-7H,1-3H3

InChI Key

XVHRNONVBWJUML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N(C)OC

Origin of Product

United States

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